molecular formula C47H57O2P B12912250 Di-tert-butyl(2',6'-diisopropyl-3,6-dimethoxy-4'-trityl-[1,1'-biphenyl]-2-yl)phosphine

Di-tert-butyl(2',6'-diisopropyl-3,6-dimethoxy-4'-trityl-[1,1'-biphenyl]-2-yl)phosphine

Katalognummer: B12912250
Molekulargewicht: 684.9 g/mol
InChI-Schlüssel: YVFOUASIKZVODO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Di-tert-butyl(2’,6’-diisopropyl-3,6-dimethoxy-4’-trityl-[1,1’-biphenyl]-2-yl)phosphine is a complex organophosphorus compound. It is known for its role as a ligand in various catalytic processes, particularly in cross-coupling reactions. The compound’s structure includes bulky tert-butyl and isopropyl groups, which contribute to its steric properties and influence its reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of di-tert-butyl(2’,6’-diisopropyl-3,6-dimethoxy-4’-trityl-[1,1’-biphenyl]-2-yl)phosphine typically involves the reaction of a biphenyl derivative with a phosphine reagent. The process often requires the use of strong bases and specific solvents to facilitate the formation of the desired phosphine compound. The reaction conditions, such as temperature and time, are carefully controlled to optimize yield and purity .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes the use of larger reactors, more efficient mixing, and precise control of reaction parameters to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions

Di-tert-butyl(2’,6’-diisopropyl-3,6-dimethoxy-4’-trityl-[1,1’-biphenyl]-2-yl)phosphine primarily undergoes reactions typical of phosphine ligands. These include:

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide for oxidation reactions, and various metal salts for coordination reactions. The conditions often involve inert atmospheres (e.g., nitrogen or argon) to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific process. For example, oxidation reactions yield phosphine oxides, while coordination reactions result in metal-phosphine complexes .

Wissenschaftliche Forschungsanwendungen

Di-tert-butyl(2’,6’-diisopropyl-3,6-dimethoxy-4’-trityl-[1,1’-biphenyl]-2-yl)phosphine is used extensively in scientific research, particularly in the field of catalysis. Its applications include:

Wirkmechanismus

The mechanism by which di-tert-butyl(2’,6’-diisopropyl-3,6-dimethoxy-4’-trityl-[1,1’-biphenyl]-2-yl)phosphine exerts its effects is primarily through its role as a ligand. It coordinates with metal centers, forming stable complexes that facilitate various catalytic processes. The bulky substituents on the phosphine ligand influence the steric environment around the metal center, affecting the reactivity and selectivity of the catalytic reactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Di-tert-butyl(2’,6’-diisopropyl-3,6-dimethoxy-4’-trityl-[1,1’-biphenyl]-2-yl)phosphine is unique due to its specific combination of steric bulk and electronic properties, which make it particularly effective in certain catalytic processes. Its ability to stabilize metal centers and influence reaction pathways sets it apart from other ligands .

Eigenschaften

Molekularformel

C47H57O2P

Molekulargewicht

684.9 g/mol

IUPAC-Name

ditert-butyl-[2-[2,6-di(propan-2-yl)-4-tritylphenyl]-3,6-dimethoxyphenyl]phosphane

InChI

InChI=1S/C47H57O2P/c1-32(2)38-30-37(47(34-22-16-13-17-23-34,35-24-18-14-19-25-35)36-26-20-15-21-27-36)31-39(33(3)4)42(38)43-40(48-11)28-29-41(49-12)44(43)50(45(5,6)7)46(8,9)10/h13-33H,1-12H3

InChI-Schlüssel

YVFOUASIKZVODO-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1=CC(=CC(=C1C2=C(C=CC(=C2P(C(C)(C)C)C(C)(C)C)OC)OC)C(C)C)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.